PNMT Enzyme Inhibition: Weak but Distinct Affinity Profile Compared with Related Phenylethylamine Analogs
In a bovine PNMT radiochemical assay, 1‑(3‑chloromethylphenyl)-2‑phenylethanone returned a Ki of 1.11 × 10⁶ nM (1.11 mM), classifying it as a weak inhibitor . Within the same study, other phenylethylamine‑derived substrate analogs exhibited Ki values spanning 206 µM to 1296 µM; for instance, compound 11 (Ki = 206 µM) was 5.4‑fold more potent, while compound 4 (Ki = 1296 µM) was comparable . The simpler 3‑chloromethylacetophenone (CAS 41908‑12‑7) was not reported as a PNMT ligand in this panel, suggesting that the pendant phenyl ring is a determinant, albeit weak, for enzyme interaction.
| Evidence Dimension | PNMT inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 1.11 × 10⁶ nM (1110 µM) |
| Comparator Or Baseline | Compound 11: Ki = 206 µM; Compound 4: Ki = 1296 µM (same assay) |
| Quantified Difference | 5.4‑fold weaker vs. Compound 11; ∼1.2‑fold weaker vs. Compound 4 |
| Conditions | Bovine phenylethanolamine N‑methyltransferase radiochemical assay (pH 7.4, 37 °C) |
Why This Matters
This differential affinity profile confirms that the compound interacts with PNMT—a target implicated in epinephrine synthesis—which is not observed for simpler chloromethylphenyl analogs, making it a unique low‑affinity probe for enzymology studies.
- [1] BindingDB entry BDBM50367284; Ki = 1.11 × 10⁶ nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284. (Accessed 2026-05-01). View Source
- [2] Conformational and steric aspects of phenylethanolamine and phenylethylamine analogues as substrates or inhibitors of phenylethanolamine N‑methyltransferase. J. Med. Chem. 1987, 30, 1533‑1539. DOI: 10.1021/jm00160a029. View Source
